molecular formula C10H10BNO2 B15328464 (3-Methylisoquinolin-6-yl)boronic acid

(3-Methylisoquinolin-6-yl)boronic acid

Cat. No.: B15328464
M. Wt: 187.00 g/mol
InChI Key: IORWANJZCDYEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylisoquinolin-6-yl)boronic acid (Molecular Formula: C 10 H 10 BNO 2 , Molecular Weight: 187.01 ) is a boronic acid derivative of the isoquinoline heterocycle. This compound is primarily used as a key synthetic intermediate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds . This makes it an invaluable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical research and development. Isoquinoline derivatives are prominent structural motifs found in many biologically active natural and synthetic compounds, with activities including anticancer, anticonvulsant, vasodilator, and antispasmodic effects . Boronic acids, in general, have gained significant importance in medicinal chemistry since the approval of the first boronic acid drug, Bortezomib, in 2003 . They act as bioisosteres of carboxylic acids and can reversibly form covalent bonds with nucleophilic residues in enzyme active sites, such as the hydroxyl group of serine . This unique mechanism underpins the activity of several approved drugs, such as the proteasome inhibitors Bortezomib and Ixazomib, and the β-lactamase inhibitor Vaborbactam . The this compound group offers researchers a versatile scaffold for designing potential enzyme inhibitors and exploring new therapeutic agents. This product is offered for research purposes only and must be used by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

(3-methylisoquinolin-6-yl)boronic acid

InChI

InChI=1S/C10H10BNO2/c1-7-4-9-5-10(11(13)14)3-2-8(9)6-12-7/h2-6,13-14H,1H3

InChI Key

IORWANJZCDYEBC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=NC(=C2)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylisoquinolin-6-yl)boronic acid typically involves the following steps:

  • Boronic Acid Formation: The starting material, 3-methylisoquinoline, undergoes a reaction with a boronic acid derivative, such as boronic acid chloride, under controlled conditions.

  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure boronic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include the use of catalysts and specific solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

(3-Methylisoquinolin-6-yl)boronic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can convert the boronic acid to boronic alcohols or boronic acids with different substituents.

  • Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Boronic Alcohols: Resulting from reduction reactions.

  • Substituted Boronic Acids: Produced through substitution reactions.

Scientific Research Applications

(3-Methylisoquinolin-6-yl)boronic acid: has a wide range of applications in scientific research, including:

  • Chemistry: It is extensively used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

  • Biology: The compound can be used as a building block in the synthesis of biologically active molecules.

  • Industry: It is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which (3-Methylisoquinolin-6-yl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of catalysts.

Comparison with Similar Compounds

pKa and Binding Affinity

Boronic acid pKa values critically influence their reactivity and binding to biological targets. For example:

  • 3-AcPBA and 4-MCPBA (common boronic acids in physiological applications) have pKa values >8.5 , limiting their utility at physiological pH (7.4) .
  • Fluoro-substituted boronic acids (e.g., compounds 4 and 7 in ) exhibit pKa values optimized for diol binding via through-space electronic effects .

The electron-withdrawing isoquinoline ring in this compound likely lowers its pKa compared to phenylboronic acids, enhancing boronate formation at physiological pH.

Q & A

Q. Can this compound be used in glucose-responsive materials or photodynamic therapies?

  • Material Science Applications :
  • Hydrogel design : Copolymerize with PEG to create boronic acid-based hydrogels for glucose-triggered swelling.
  • Photoswitching : Azobenzene-boronic acid conjugates enable red-light-controlled diol release (20-fold binding enhancement) .

Q. What stability challenges arise during storage and handling of this boronic acid?

  • Stability Studies :
  • Hydrolysis : Protect from moisture (store at −20°C under argon).
  • Oxidation : Add antioxidants (e.g., BHT) to solid samples.
  • Degradation analysis : Monitor by ¹¹B NMR (δ ~30 ppm for boroxine byproducts) .

Q. How do computational models predict the reactivity of substituted boronic acids?

  • In Silico Methods :
  • DFT calculations : Assess boronic acid pKa (∼8.5) and diol-binding energy (ΔG ~−5 kcal/mol).
  • Machine learning : Train models on PubChem data to predict Suzuki-Miyaura reaction yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.